(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine
Overview
Description
Synthesis Analysis
The synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” involves a two-step reaction. The first step is the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step is the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of the related compound “trans-Dichlorodi((4-fluorophenyl)-methanamine)palladium(II)” has been reported. It crystallized in the monoclinic space group P 2 (1)/n .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” include a one-pot three-component reaction and an oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “4-Fluorophenol” include a melting point of 43-46 °C, a boiling point of 185 °C, a density of 1.22, and a solubility of 80g/l .Scientific Research Applications
Design and Synthesis of Imidazole Derivatives
Imidazole derivatives, including those with a 4-fluorophenyl group, are known for their selectivity as inhibitors of specific kinases such as the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. The design of these compounds involves detailed studies on their interaction with the kinase's ATP-binding pocket, leading to high binding selectivity and potency. This area of research contributes significantly to the development of targeted therapies for inflammatory conditions and other diseases where cytokine release is a critical factor (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Pharmacological Applications
The pharmacological applications of imidazole derivatives extend into the realm of Cytochrome P450 (CYP) enzyme inhibition, crucial for the metabolism of various drugs and the prediction of drug-drug interactions (DDIs). Studies on the potency and selectivity of chemical inhibitors of CYP isoforms, including those based on imidazole scaffolds, are vital for understanding and mitigating potential DDIs, thereby enhancing drug safety and efficacy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Therapeutic Applications in Oncology
In oncology, the therapeutic potential of zeolites and zeolitic imidazolate frameworks (ZIFs), which may include imidazole derivatives similar to the compound , as drug delivery systems for anticancer drugs is a promising area of research. These materials can enhance the specificity and efficacy of traditional anticancer treatments by providing targeted delivery and controlled release of drugs within the tumor microenvironment, thus opening new avenues for cancer therapy (Hao, Stavljenić Milašin, Batu Eken, Mravak-Stipetić, Pavelić, & Ozer, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVWOCYSPNHEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252328 | |
Record name | 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944897-77-2 | |
Record name | 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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